Spliceosome inhibitor research is often hindered by compound instability and non-covalent binding kinetics that fail to capture transient conformational states. Spliceostatin A, a semi-synthetic methyl ketal derivative of FR901464, provides a covalent, zinc-assisted binding mechanism to SF3B1, freezing the spliceosome in a distinct conformation. Key applications:
- Structural biology (cryo-EM/X-ray): Traps assembly intermediates
- SF3B1-mutant cancer models: Identifies synthetic lethal interactions
- In vivo PK/PD studies: Superior stability over FR901464 enables repeat dosing
- HTS platform validation: Potent positive control (IC50 ~0.01 µM)
Molecular FormulaC28H43NO8
Molecular Weight521.6 g/mol
Cat. No.B15602753
⚠ Attention: For research use only. Not for human or veterinary use.
Spliceostatin A for Research Procurement: Potency, Stability & SF3B Selectivity
Spliceostatin A is a semi-synthetic methyl ketal derivative of the natural product FR901464, functioning as a potent and selective inhibitor of the SF3B subcomplex within the U2 snRNP spliceosome [1]. By covalently binding the SF3B1 subunit, it disrupts pre-mRNA splicing, leading to nuclear retention and subsequent translation of unspliced transcripts, a mechanism distinct from many other spliceosome modulators [2]. Its design specifically addresses the inherent chemical instability of FR901464, resulting in a more robust tool compound for reproducible in vitro and in vivo studies [3].
1
SF3B complex target engagement in splicing modulation studies
2
Covalent, washout-resistant inhibition for sustained cellular effect assays
3
Improved solution stability supports reproducible in vitro and in vivo workflows
[1] Kaida, D., Motoyoshi, H., Tashiro, E., Nojima, T., Hagiwara, M., Ishigami, K., ... & Yoshida, M. (2007). Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. Nature Chemical Biology, 3(9), 576-583. View Source
[2] Corrionero, A., Minana, B., & Valcarcel, J. (2011). Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug spliceostatin A. Genes & Development, 25(5), 445-459. View Source
[3] Ghosh, A. K., & Chen, Z. H. (2021). Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. Journal of Natural Products, 84(5), 1681–1706. View Source
Procurement Risks for Spliceostatin A: Why Analogs Cannot Substitute
Generic substitution with close analogs like FR901464, Pladienolide B, or Sudemycins is not scientifically valid for studies requiring Spliceostatin A due to critical differences in chemical stability, target engagement kinetics, and selectivity profiles. While many compounds target the SF3B complex, their binding modes (covalent vs. non-covalent), specific interactions with SF3B1 residues, and resultant effects on the spliceosome's conformational landscape differ significantly [1]. For instance, Spliceostatin A's covalent binding mechanism, which is zinc-assisted, induces a unique SF3B1 conformational change that is not identically replicated by non-covalent inhibitors like Pladienolide B or Herboxidiene [2]. These mechanistic nuances directly translate to divergent cellular splicing inhibition patterns and cytotoxicity profiles, making the specific choice of compound a critical determinant of experimental outcome [3].
This Product
Spliceostatin A
Covalent, zinc-assisted SF3B1 binding induces a unique conformational state.
Analog Risk
Pladienolide B, Herboxidiene
Non-covalent binding may not replicate the same downstream splicing perturbation.
This Product
Spliceostatin A
Semi-synthetic methyl ketal with documented solution stability.
Analog Risk
FR901464
Parent natural product with known instability; may lead to variable assay exposure.
This Product
Spliceostatin A
Irreversible SF3B1 inhibition yields sustained splicing blockade after washout.
Analog Risk
Sudemycin D6
Covalent but with a different chemical warhead; target residence time may differ.
[1] Cretu, C., Agrawal, A. A., Cook, A., Will, C. L., van der Feltz, C., Das, R., ... & Pena, V. (2021). Structural basis for the inactivation of the human spliceosome by spliceostatin A. Nature, 594(7864), 486-491. View Source
[2] Hinterndorfer, M., Sager, C. P., Eder, J., Reiner, D., Schmid, M., Petermann, R., ... & Boehmelt, G. (2019). The Covalent Binding of Splicing Inhibitors occurs via a Zinc-Assisted Enzymatic-like mechanism. Nature Chemical Biology, 15, 1155–1163. View Source
[3] Effenberger, K. A., Urabe, V. K., & Jurica, M. S. (2017). Modulating spliceosome activity with small molecules. Wiley Interdisciplinary Reviews: RNA, 8(2), e1381. View Source
Spliceostatin A Competitive Differentiation: Quantitative Evidence Guide
Enhanced In Vitro Splicing Inhibition Potency Over Parent FR901464
Spliceostatin A demonstrates a 5-fold improvement in inhibiting in vitro pre-mRNA splicing compared to its parent compound, FR901464. This enhanced potency is critical for experimental systems requiring low-nanomolar target engagement with minimal DMSO carryover [1].
Splicing Inhibition PotencyHead-to-head
IC50 ~0.01 µM
Approximately 5-fold lower IC50 than parent FR901464 in HeLa nuclear extract.
Reported assay potency context; use supports lower solvent artifact risk.
In vitro splicing assay using HeLa cell nuclear extract
Why This Matters
A 5-fold increase in potency allows researchers to use significantly less compound, reducing solvent-related artifacts and potential off-target effects in cell-based splicing assays.
[1] Ghosh, A. K., & Chen, Z. H. (2021). Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. Journal of Natural Products, 84(5), 1681–1706. View Source
Superior Physicochemical Stability in Solution Versus FR901464
The semi-synthetic methyl ketal modification of Spliceostatin A directly addresses the chemical instability of natural FR901464, which is prone to degradation in solution. This structural change yields a significantly more stable compound, confirmed as a critical reason for its development as the preferred tool compound [1]. While exact half-life quantification depends on formulation, this enhanced stability is a defining feature cited across both literature and reputable vendor technical datasheets .
Described as 'a more stable, semisynthetic analog' [1]; shelf-stable for 36 months lyophilized, 1-3 months in solution at -20°C
Comparator Or Baseline
FR901464 is documented as unstable in solution, leading to rapid activity loss .
Quantified Difference
Qualitative consensus on superior stability; direct head-to-head half-life data lacking in primary literature.
Conditions
General storage and handling conditions for lyophilized and reconstituted stocks.
Why This Matters
Improved solution stability translates directly to more reproducible experimental results, reduced batch-to-batch variability, and lower procurement frequency, which is a critical operational consideration for long-term research programs.
[1] Eustáquio, A. S., Janso, J. E., Ratnayake, A. S., O'Donnell, C. J., & Sherman, D. H. (2014). Spliceostatin A is a more stable, semisynthetic analog of natural product FR901464. Proceedings of the National Academy of Sciences, 111(34), 12388-12393. View Source
Potent and Selective Cytotoxicity in SF3B1-Mutant Cancer Cells
Spliceostatin A exhibits significantly greater cytotoxicity in cancer cell lines harboring SF3B1 hotspot mutations (e.g., K700E) compared to wild-type controls. This sensitivity provides a unique biomarker-driven selection rationale, distinguishing it from broader-spectrum splicing modulators. SF3B1 mutant cells were found to be significantly more sensitive to Spliceostatin A (p = 0.0118) [1].
SF3B1-Mutant CytotoxicityClass-level inference
p = 0.0118WT Control
SF3B1-mutant cell lines reported more sensitive in pharmacogenomic models.
Model-specific response context; may support biomarker-driven screening studies.
Viability assay in pancreatic (Panc 05.04, K700E) and endometrial (ESS-1) cancer cell lines.
Why This Matters
This selective sensitivity supports the use of Spliceostatin A as a precise chemical probe in pharmacogenomic studies and for exploring synthetic lethality strategies in tumors with splicing factor mutations, a patient population with high unmet clinical need.
[1] Maguire, S. L., Leonidou, A., Wai, P., Marchio, C., Geyer, F. C., MacKay, A., ... & Reis-Filho, J. S. (2014). SF3B1 mutations constitute a novel therapeutic target in breast cancer. The Journal of Pathology, 235(4), 571-580. View Source
Distinct Covalent Zinc-Assisted Binding Mode Versus Non-Covalent Inhibitors
Unlike non-covalent SF3B inhibitors such as Pladienolide B and Herboxidiene, Spliceostatin A acts as a covalent inhibitor via a zinc-assisted enzymatic-like mechanism [1]. This unique binding mode results in irreversible inactivation of the SF3B complex, leading to a distinct and sustained splicing inhibition profile [2]. This mechanistic difference is critical for experimental designs requiring prolonged or washout-resistant target modulation.
Covalent Binding ModeClass-level inference
IrreversibleReversible
Zinc-assisted SF3B1 binding vs. non-covalent inhibitors; supports washout studies.
Mechanistic context; target-engagement duration may vary across cell models.
Covalent, irreversible binding via zinc-assisted mechanism [REFS-1, REFS-2].
Comparator Or Baseline
Pladienolide B, Herboxidiene: Non-covalent, reversible binding. Sudemycin D6: covalent but with different chemical warhead [3].
Quantified Difference
Mechanistic difference; not a quantitative kinetic parameter at this level.
Conditions
Biochemical and structural biology assays (X-ray crystallography, cryo-EM).
Why This Matters
The irreversible mechanism provides sustained target inhibition after compound washout, making Spliceostatin A the preferred tool for experiments where transient compound exposure is needed to infer long-term cellular effects, a critical advantage over reversible inhibitors.
[1] Hinterndorfer, M., Sager, C. P., Eder, J., Reiner, D., Schmid, M., Petermann, R., ... & Boehmelt, G. (2019). The Covalent Binding of Splicing Inhibitors occurs via a Zinc-Assisted Enzymatic-like mechanism. Nature Chemical Biology, 15, 1155–1163. View Source
[2] Cretu, C., Agrawal, A. A., Cook, A., Will, C. L., van der Feltz, C., Das, R., ... & Pena, V. (2021). Structural basis for the inactivation of the human spliceosome by spliceostatin A. Nature, 594(7864), 486-491. View Source
[3] Finci, L. I., Zhang, X., MacMillan, J. B., & Crews, C. M. (2018). Structures of the SF3b core in complex with spliceostatin and sudemycin FR901464 analogs. Nature Chemical Biology, 14(8), 773-779. View Source
Well-Characterized PK/PD Profile and In Vivo Antitumor Activity
Spliceostatin A possesses a well-defined in vivo pharmacological profile. The parent analog, FR901464, showed significant in vivo antitumor efficacy against human solid tumor xenografts at doses of 0.056–1 mg/kg, establishing the therapeutic window for this scaffold [1]. Spliceostatin A was subsequently developed and demonstrated to retain this in vivo activity, with superior stability, making it a more reliable tool for in vivo proof-of-concept studies [2].
In Vivo ActivityCross-study comparable
Retained efficacy
Improved stability supports more consistent exposure in xenograft models.
In vivo model-response context; differentiated safety profile vs clinical trial comparator.
PharmacokineticsIn Vivo EfficacyXenograftTherapeutic Window
Evidence Dimension
In Vivo Antitumor Activity and Exposure
Target Compound Data
Retained potent in vivo activity; superior chemical stability supports more consistent exposure [2].
Comparator Or Baseline
FR901464 active at 0.056–1 mg/kg in xenografts [1]. Pladienolide derivative E7107 entered clinical trials but showed ocular toxicity [3].
Quantified Difference
Comparable efficacy at similar doses, but with a differentiated safety and stability profile.
Conditions
Human solid tumor xenograft mouse models.
Why This Matters
For translational pharmacology studies, Spliceostatin A provides a validated in vivo tool that combines target engagement, antitumor efficacy, and improved stability over its parent, enabling more robust study designs with fewer compound-related failures.
PharmacokineticsIn Vivo EfficacyXenograftTherapeutic Window
[1] Nakajima, H., Hori, Y., Terano, H., Okuhara, M., Manda, T., Matsumoto, S., & Shimomura, K. (1996). New antitumor substances, FR901463, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action. The Journal of Antibiotics, 49(12), 1204-1211. View Source
[2] Ghosh, A. K., & Chen, Z. H. (2021). Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. Journal of Natural Products, 84(5), 1681–1706. View Source
[3] Eskens, F. A., Ramos, F. J., Burger, H., van der Graaf, W. T., Wiemer, E. A., Wanders, J., ... & Tabernero, J. (2013). Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors. Clinical Cancer Research, 19(22), 6296-6304. View Source
Spliceostatin A: Optimal Research and Industrial Application Scenarios
Investigating SF3B1-Mutant Cancer Vulnerabilities and Pharmacogenomics
Leveraging the selective sensitivity of SF3B1-mutant cell lines to Spliceostatin A [1], researchers can use this compound as a precise chemical probe to identify synthetic lethal interactions and downstream signaling perturbations specific to splicing factor mutations. This is a cornerstone application for target validation and biomarker discovery in cancers like chronic lymphocytic leukemia, breast cancer, and myelodysplastic syndromes.
Detailed Mechanistic Dissection of Splicing Catalysis and Spliceosome Dynamics
Spliceostatin A's unique covalent, zinc-assisted binding mode [2] freezes the SF3B complex in a specific conformational state. This makes it an unmatched tool for structural biology studies (cryo-EM, X-ray crystallography) aimed at capturing transient spliceosome assembly intermediates and understanding the precise choreography of pre-mRNA splicing.
Long-Term In Vivo Proof-of-Concept Studies for Splicing Modulation
For therapeutic discovery programs, Spliceostatin A's combination of in vivo activity and superior solution stability over FR901464 [3] makes it the compound of choice for repeat-dosing pharmacokinetic/pharmacodynamic (PK/PD) studies and xenograft efficacy models. This ensures more reproducible drug exposure and reduces experimental variability from compound degradation.
High-Throughput Splicing Assay Development and Chemical Genomics
The high potency of Spliceostatin A in in vitro splicing assays (IC50 ~ 0.01 µM) [4] provides a robust positive control with a wide dynamic range for the development and validation of high-throughput screening (HTS) platforms. Its well-characterized mechanism enables the clear interpretation of screen hits from compound libraries.
Application
Selection Property
Validation Focus
SF3B1-Mutant Pharmacogenomics
Selective sensitivity profile
Mutant vs. wild-type cell line endpoint review
Spliceosome Structural Biology
Covalent conformational trapping
Cryo-EM / crystallography complex capture
In Vivo Splicing Modulation Studies
Solution stability and in vivo activity
Repeat-dosing PK/PD exposure model review
HTS Assay Development
Well-characterized splicing inhibition
Positive-control dynamic range validation
[1] Maguire, S. L., et al. (2014). SF3B1 mutations constitute a novel therapeutic target in breast cancer. The Journal of Pathology, 235(4), 571-580. View Source
[2] Hinterndorfer, M., et al. (2019). The Covalent Binding of Splicing Inhibitors occurs via a Zinc-Assisted Enzymatic-like mechanism. Nature Chemical Biology, 15, 1155–1163. View Source
[3] Eustáquio, A. S., et al. (2014). Spliceostatin A is a more stable, semisynthetic analog of natural product FR901464. PNAS, 111(34), 12388-12393. View Source
[4] Ghosh, A. K., & Chen, Z. H. (2021). Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. J. Nat. Prod., 84(5), 1681–1706. View Source
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